

A Comparative Guide to the Spectroscopic Features of 1-Ethoxybut-2-yne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethoxybut-2-yne**

Cat. No.: **B2497978**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of **1-ethoxybut-2-yne** against its structural analogues, 1-methoxybut-2-yne and 1-propoxybut-2-yne. The information presented herein is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.

Spectroscopic Data Comparison

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectral data for **1-ethoxybut-2-yne** and its selected alternatives. This data is essential for distinguishing between these closely related structures.

Table 1: ^1H NMR Spectral Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
1-Ethoxybut-2-yne	~3.50	q	7.0	2H	-O-CH ₂ -CH ₃
	~4.10	t	2.3	2H	-O-CH ₂ -C≡C-CH ₃
	~1.80	t	2.3	3H	-C≡C-CH ₃
	~1.20	t	7.0	3H	-O-CH ₂ -CH ₃
1-Methoxybut-2-yne	~3.40	s	-	3H	-O-CH ₃
	~4.05	q	2.4	2H	-O-CH ₂ -C≡C-CH ₃
	~1.80	t	2.4	3H	-C≡C-CH ₃
1-Propoxybut-2-yne	~3.40	t	6.7	2H	-O-CH ₂ -CH ₂ -CH ₃
	~4.08	t	2.3	2H	-O-CH ₂ -C≡C-CH ₃
	~1.81	t	2.3	3H	-C≡C-CH ₃
	~1.60	sext	7.1	2H	-O-CH ₂ -CH ₂ -CH ₃
	~0.95	t	7.4	3H	-O-CH ₂ -CH ₂ -CH ₃

Note: The presented NMR data is based on typical chemical shifts and coupling constants for the respective functional groups and may vary slightly depending on the solvent and experimental conditions.

Table 2: ^{13}C NMR Spectral Data

Compound	Chemical Shift (δ) ppm	Assignment
1-Ethoxybut-2-yne	~15.0	-O-CH ₂ -CH ₃
~58.0	-O-CH ₂ -C≡C-CH ₃	
~65.0	-O-CH ₂ -CH ₃	
~75.0	-O-CH ₂ -C≡C-CH ₃	
~80.0	-O-CH ₂ -C≡C-CH ₃	
~3.5	-C≡C-CH ₃	
1-Methoxybut-2-yne	~57.0	-O-CH ₃
~58.5	-O-CH ₂ -C≡C-CH ₃	
~74.5	-O-CH ₂ -C≡C-CH ₃	
~79.5	-O-CH ₂ -C≡C-CH ₃	
~3.6	-C≡C-CH ₃	
1-Propoxybut-2-yne	~10.5	-O-CH ₂ -CH ₂ -CH ₃
~22.8	-O-CH ₂ -CH ₂ -CH ₃	
~58.2	-O-CH ₂ -C≡C-CH ₃	
~71.9	-O-CH ₂ -CH ₂ -CH ₃	
~75.2	-O-CH ₂ -C≡C-CH ₃	
~79.8	-O-CH ₂ -C≡C-CH ₃	
~3.6	-C≡C-CH ₃	

Note: The presented NMR data is based on typical chemical shifts for the respective functional groups and may vary slightly depending on the solvent and experimental conditions.

Table 3: Key IR Absorption Frequencies

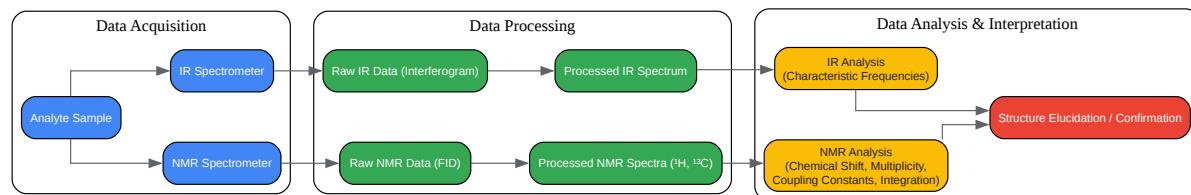
Compound	Absorption Band (cm ⁻¹)	Functional Group
1-Ethoxybut-2-yne	~2980-2850	C-H (sp ³) stretch
~2250	C≡C stretch (internal alkyne)	
~1100	C-O stretch (ether)	
1-Methoxybut-2-yne	~2980-2850	C-H (sp ³) stretch
~2255	C≡C stretch (internal alkyne)	
~1110	C-O stretch (ether)	
1-Propoxybut-2-yne	~2970-2860	C-H (sp ³) stretch
~2250	C≡C stretch (internal alkyne)	
~1115	C-O stretch (ether)	

Experimental Protocols

Standard protocols for acquiring high-quality NMR and IR spectra are crucial for reliable data interpretation.

¹H and ¹³C NMR Spectroscopy

A sample of the analyte (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.


Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the sample in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell. The spectrum is recorded using an FT-IR

spectrometer, typically over the range of 4000-400 cm^{-1} . A background spectrum of the KBr plates or the solvent is recorded and subtracted from the sample spectrum.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the acquisition and interpretation of spectral data for a given analyte such as **1-ethoxybut-2-yne**.

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic data acquisition, processing, and interpretation.

- To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Features of 1-Ethoxybut-2-yne]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2497978#1-ethoxybut-2-yne-nmr-and-ir-spectral-data-interpretation\]](https://www.benchchem.com/product/b2497978#1-ethoxybut-2-yne-nmr-and-ir-spectral-data-interpretation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com